molecular formula C9H14O3 B2626910 2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid CAS No. 2416234-60-9

2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid

Cat. No.: B2626910
CAS No.: 2416234-60-9
M. Wt: 170.208
InChI Key: UIIYWRAPRHDINN-UHFFFAOYSA-N
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Description

2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid is a high-value chemical intermediate designed for advanced pharmaceutical and organic synthesis research. This compound features a rigid oxabicyclo[2.2.1]heptane scaffold, a structure recognized for its utility in medicinal chemistry, paired with a reactive acetic acid side chain that facilitates further derivatization . The sterically defined and constrained nature of the bicyclic framework makes it particularly valuable for investigating structure-activity relationships (SAR), potentially leading to novel bioactive molecules. Its primary research applications include serving as a key building block in the synthesis of complex heterocyclic compounds and as a precursor for the development of potential enzyme inhibitors, such as those targeting kinase pathways like IRAK4 . The incorporation of the methyl group on the bridgehead carbon can influence the compound's lipophilicity and metabolic stability, offering additional avenues for optimization in drug discovery projects. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material according to laboratory safety protocols.

Properties

IUPAC Name

2-(1-methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-8-2-3-9(5-8,6-12-8)4-7(10)11/h2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIYWRAPRHDINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C1)(CO2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the oxabicycloheptane ring structure in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a functional group in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The oxabicycloheptane ring structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This can lead to various biological effects, such as anti-inflammatory or antimicrobial actions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences among bicyclo[2.2.1]heptane derivatives with acetic acid substituents:

Compound Name Bicyclo System Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid (Target) 2-Oxabicyclo[2.2.1] 1-Methyl, 4-acetic acid C₁₀H₁₄O₃ ~182.22* Not explicitly listed
2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid 7-Oxabicyclo[2.2.1] 2-Acetic acid (no methyl) C₉H₁₂O₃ 168.19 Not listed
2-(3-Hydroxy-7,7-dimethyl-2-oxo-4-bicyclo[2.2.1]heptanyl)acetic Acid Bicyclo[2.2.1] 3-Hydroxy, 7,7-dimethyl, 2-oxo, 4-acetic acid C₁₁H₁₆O₄ 212.24 7478-96-8
2-(Bicyclo[2.2.1]heptan-2-yl)acetic acid Bicyclo[2.2.1] 2-Acetic acid (no oxygen or methyl) C₉H₁₄O₂ 154.21 1007-01-8
[4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate 2-Oxabicyclo[2.1.1] 4-Hydroxymethyl, 1-methyl acetate (smaller bicyclo system) C₉H₁₄O₄ 186.21 2170372-27-5

*Estimated based on analogous structures.

Physicochemical Properties

  • Target Compound : Likely exhibits moderate polarity due to the acetic acid group and ether oxygen, with solubility influenced by the bicyclo system’s rigidity.
  • 7478-96-8 () : The hydroxy and oxo groups enhance hydrogen bonding, raising its melting point and reducing volatility.
  • 1007-01-8 () : The absence of oxygen in the ring increases hydrophobicity, likely lowering aqueous solubility .

Hazard Profiles

Compound Name GHS Hazards Precautionary Measures Source
2-{7-Oxabicyclo...acetic Acid H315 (Skin irritation), H318 (Serious eye damage), H335 (Respiratory irritation) P261 (Avoid breathing dust), P264 (Wash hands), P271 (Use outdoors)
7478-96-8 Not explicitly listed, but hydroxy/oxo groups may pose reactivity risks (e.g., oxidation) Standard lab precautions (gloves, goggles) recommended
1007-01-8 No hazards listed in evidence; presumed low acute toxicity due to lack of reactive groups General organic acid handling protocols
Target Compound Likely similar to 2-{7-Oxabicyclo...acetic acid due to structural analogy (oxabicyclo + acid) Use respiratory protection and avoid skin/eye contact Estimated

Biological Activity

2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid, a bicyclic compound, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : 2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid
  • Molecular Formula : C10H16O3
  • Molecular Weight : 184.24 g/mol
  • LogP : 2.53
  • Polar Surface Area : 21 Ų

Biological Activity Overview

The biological activity of 2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid has been explored in various studies, highlighting its potential as an anti-cancer agent and its effects on cellular mechanisms.

Antitumor Activity

Research indicates that compounds with similar bicyclic structures exhibit significant cytotoxic effects on various cancer cell lines. For instance, derivatives of bicyclic compounds have shown promising results in inhibiting the proliferation of cancer cells such as:

Cancer Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical)4.27Induction of apoptosis
HepG2 (Liver)3.7Cell cycle arrest
MCF-7 (Breast)2.7ROS generation

These findings suggest that the compound may induce apoptosis through pathways involving reactive oxygen species (ROS) and cell cycle regulation.

The mechanisms by which 2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit key signaling pathways involved in cell growth, such as the MAPK pathway.
  • Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins have been observed in related studies.
  • Cell Cycle Arrest : Compounds structurally related to 2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid have demonstrated the ability to induce G0/G1 phase arrest in cancer cells.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of various bicyclic compounds, including derivatives of 2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid against multiple cancer cell lines:

  • Findings :
    • The compound exhibited significant cytotoxicity against HeLa and HepG2 cells.
    • Mechanistic studies revealed increased levels of apoptosis markers in treated cells.

Study 2: In Vivo Efficacy

Another investigation assessed the in vivo efficacy of this compound in a mouse model bearing xenografted tumors.

  • Results :
    • Treatment with the compound resulted in a notable reduction in tumor size compared to controls.
    • Histological analysis showed increased apoptosis within tumor tissues.

Q & A

Basic Research Questions

Q. What is the molecular structure and IUPAC nomenclature of 2-(1-methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid?

  • Answer : The compound features a bicyclo[2.2.1]heptane core with a methyl group at position 1, an oxygen atom in the 2-oxabicyclo system, and an acetic acid moiety at position 4. Its IUPAC name is 2-(1-methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid (CAS: 1369249-30-8). The molecular formula is C₉H₁₂O₃ , with a molecular weight of 168.19 g/mol .
  • Structural Confirmation : X-ray crystallography (for analogous compounds) and spectroscopic methods (NMR, IR) are used to validate the bicyclic framework and substituent positions .

Q. What synthetic routes are recommended for preparing this compound?

  • Answer : Synthesis typically involves cyclization reactions starting from cyclic precursors like cyclopentene derivatives. For example:

  • Step 1 : Functionalization of a bicyclic precursor (e.g., 7-oxabicyclo[2.2.1]heptane) with a methyl group via alkylation.
  • Step 2 : Introduction of the acetic acid moiety via nucleophilic substitution or carboxylation.
  • Key Conditions : Use of anhydrous solvents (THF, DCM), catalysts (e.g., Pd for cross-coupling), and controlled temperatures (0–25°C) to preserve stereochemistry .

Q. How can researchers confirm the purity and identity of the synthesized compound?

  • Answer :

  • Analytical Techniques :
MethodParametersPurpose
HPLC Reverse-phase C18 column, UV detection (210–254 nm)Purity assessment (>95%)
NMR ¹H/¹³C, DEPT, COSY for bicyclic proton assignmentsStructural elucidation
HRMS ESI or MALDI-TOFMolecular weight confirmation
  • Reference Standards : Compare retention times (HPLC) and spectral data with literature or commercial standards .

Advanced Research Questions

Q. How to resolve contradictions in spectral data during characterization?

  • Answer : Conflicting NMR/IR data often arise from conformational flexibility or stereochemical ambiguity in the bicyclic system. Strategies include:

  • Variable Temperature (VT) NMR : To identify dynamic processes (e.g., ring puckering).
  • Computational Modeling : DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data.
  • X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks (e.g., for polymorph identification) .

Q. What strategies optimize stereochemical outcomes in synthesis?

  • Answer :

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1R,4R)-configured precursors) to control stereochemistry .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions.
  • Kinetic Resolution : Enzymatic or chemical methods to separate diastereomers.
  • Case Study : A 2025 study achieved 98% enantiomeric excess (ee) using a Rh-catalyzed asymmetric hydrogenation step .

Q. What mechanistic insights explain the compound’s biological activity?

  • Answer : The bicyclic structure mimics natural substrates (e.g., prostaglandins), enabling interactions with enzymes or receptors. Key findings:

  • Enzyme Inhibition : The acetic acid group chelates metal ions (e.g., Zn²⁺ in matrix metalloproteinases), disrupting active sites.
  • Computational Docking : MD simulations show high binding affinity (ΔG = -9.2 kcal/mol) for cyclooxygenase-2 (COX-2) .
  • Pharmacophore Model : The bicyclo[2.2.1]heptane core enhances metabolic stability compared to linear analogs .

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